![molecular formula C12H15N5O2 B2981472 1-(1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基)哌啶-4-羧酸 CAS No. 937600-33-4](/img/structure/B2981472.png)
1-(1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基)哌啶-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of pyrazolo[3,4-d]pyrimidine . It is structurally similar to 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and similar compounds. It contains a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a carboxylic acid group .科学研究应用
Antiviral and Antitumor Agents
Due to their structural similarities to nucleic bases, pyrazolo[3,4-d]pyrimidine derivatives may act as metabolites and can be useful as antiviral and antitumor agents. They have indicated remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
Adenosine Receptor Modulation
Pyrazolo[3,4-d]pyrimidines have been identified as a general class of adenosine receptors. These receptors play a significant role in various physiological processes and are targets for therapeutic intervention .
Cytotoxic Activity Against Cancer Cell Lines
The compounds synthesized from pyrazolo[3,4-d]pyrimidine have been evaluated for their in vitro cytotoxic activity against human breast cell line (MCF7), showing potential as anticancer agents .
Superior Cytotoxic Activities
Some pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines, with moderate activity against HepG-2, compared to standard drugs .
Synthesis of Heterocyclic Derivatives
New heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage have been synthesized and characterized for their potential anticancer activity against various cancer cell lines .
Development of Kinase Inhibitors
To develop more effective kinase inhibitors, analogues of 1H-pyrazolo[3,4-d]pyrimidin-4-amine have been synthesized. These compounds are being explored for their potential in cancer treatment by inhibiting specific kinases involved in cancer progression .
未来方向
属性
IUPAC Name |
1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-16-10-9(6-15-16)11(14-7-13-10)17-4-2-8(3-5-17)12(18)19/h6-8H,2-5H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYOQDBWSVYKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。